

Opiranserin: A Multi-Target Approach for Neuropathic and Inflammatory Pain

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Compound of Interest

Compound Name: *Opiranserin*

Cat. No.: *B609760*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Opiranserin (VVZ-149) is a novel, first-in-class, non-opioid analgesic that has demonstrated efficacy in preclinical models of both neuropathic and inflammatory pain.[1][2] Its unique multi-target mechanism of action, involving the simultaneous modulation of key pathways in the central and peripheral nervous systems, presents a promising therapeutic strategy for a broad spectrum of pain conditions.[3][4] This technical guide provides a comprehensive overview of **Opiranserin**'s pharmacology, preclinical efficacy, and the experimental methodologies used to characterize its analgesic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

Introduction

Chronic pain, encompassing both neuropathic and inflammatory etiologies, represents a significant unmet medical need. Current therapeutic options are often limited by inadequate efficacy and dose-limiting side effects.[1] **Opiranserin** emerges as a promising candidate by targeting multiple pain-related pathways simultaneously, a strategy designed to enhance analgesic efficacy and improve the safety profile compared to single-target agents. This document details the preclinical data supporting the dual efficacy of **Opiranserin** in distinct pain states and provides the detailed experimental protocols for their assessment.

Mechanism of Action: A Multi-Target Strategy

Opiranserin's analgesic effects are attributed to its concurrent activity on three distinct molecular targets involved in pain processing. This multi-pronged approach allows for the modulation of pain signaling at both the spinal and peripheral levels.

Glycine Transporter 2 (GlyT2) Inhibition

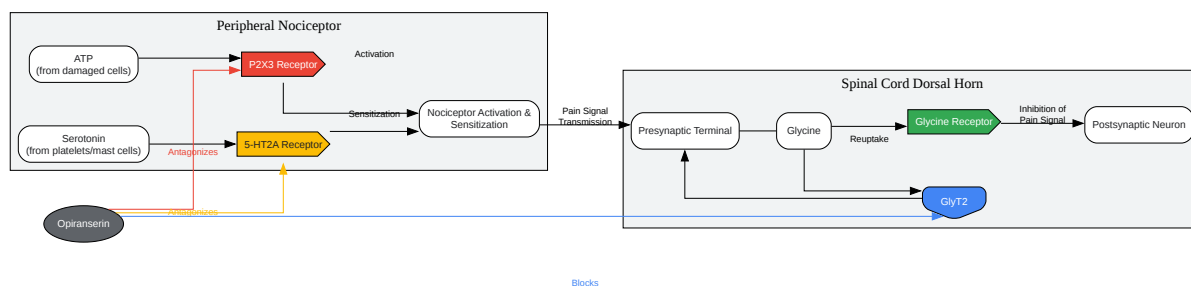
Opiranserin acts as a blocker of Glycine Transporter 2 (GlyT2), with a half-maximal inhibitory concentration (IC₅₀) of 0.86 μ M. GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord. By inhibiting GlyT2, **Opiranserin** increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission and dampening the propagation of nociceptive signals.

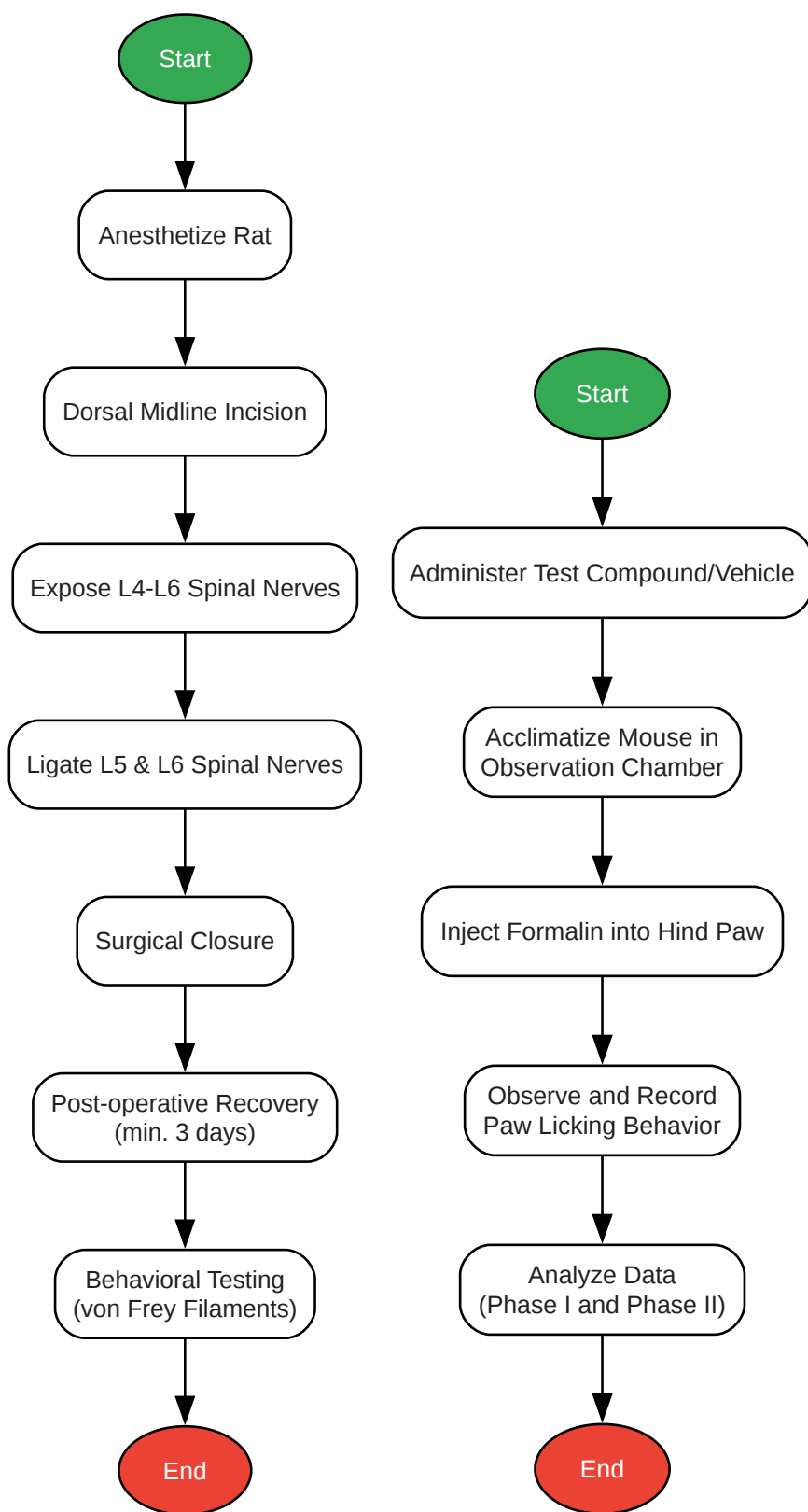
Serotonin 2A (5-HT_{2A}) Receptor Antagonism

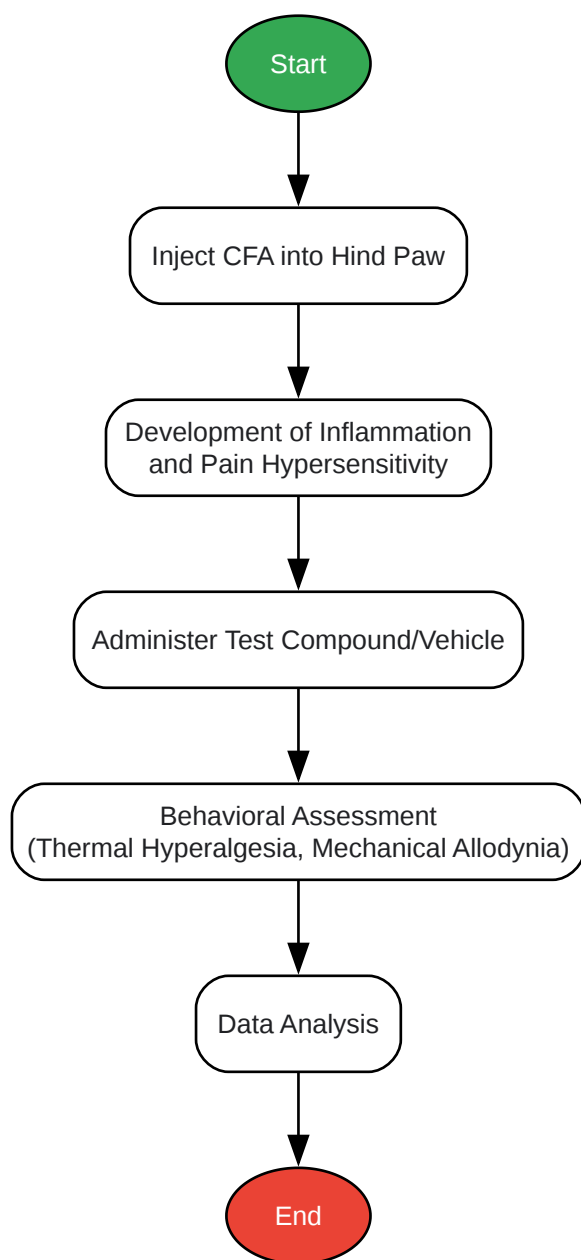
Opiranserin is an antagonist of the serotonin 2A (5-HT_{2A}) receptor, with an IC₅₀ of 1.3 μ M. 5-HT_{2A} receptors are expressed on peripheral nociceptive neurons and are involved in the sensitization of these neurons by inflammatory mediators. By blocking these receptors, **Opiranserin** can reduce peripheral sensitization and the transmission of pain signals from the site of injury or inflammation.

Purinergic P2X₃ Receptor Antagonism

Opiranserin also exhibits antagonistic activity at the purinergic P2X₃ receptor, with an IC₅₀ of 0.87 μ M. P2X₃ receptors are ligand-gated ion channels found predominantly on nociceptive sensory neurons and are activated by ATP released from damaged cells. Antagonism of P2X₃ receptors by **Opiranserin** is thought to contribute to its analgesic effect by reducing the activation of nociceptors.







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